molecular formula C17H19Br2NO4 B3163969 1,1-Bis(2-bromo-4,5-dimethoxyphenyl)methanamine CAS No. 887405-36-9

1,1-Bis(2-bromo-4,5-dimethoxyphenyl)methanamine

Cat. No.: B3163969
CAS No.: 887405-36-9
M. Wt: 461.1 g/mol
InChI Key: XYLNJKPEENVWCE-UHFFFAOYSA-N
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Description

1,1-Bis(2-bromo-4,5-dimethoxyphenyl)methanamine is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of two bromo groups and two methoxy groups attached to a phenyl ring, with a methanamine group at the central carbon atom. Its unique structure makes it a valuable material for studies in various fields, ranging from medicine to materials science.

Preparation Methods

The synthesis of 1,1-Bis(2-bromo-4,5-dimethoxyphenyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4,5-dimethoxybenzaldehyde.

    Reaction with Ammonia: The aldehyde is reacted with ammonia or an amine to form the corresponding imine.

    Reduction: The imine is then reduced to form the methanamine derivative.

Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

1,1-Bis(2-bromo-4,5-dimethoxyphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromo groups can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .

Scientific Research Applications

1,1-Bis(2-bromo-4,5-dimethoxyphenyl)methanamine is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1-Bis(2-bromo-4,5-dimethoxyphenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1,1-Bis(2-bromo-4,5-dimethoxyphenyl)methanamine can be compared with other similar compounds, such as:

    1,1-Bis(2-chloro-4,5-dimethoxyphenyl)methanamine: Similar structure but with chloro groups instead of bromo groups.

    1,1-Bis(2-bromo-4,5-dimethoxyphenyl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.

The uniqueness of this compound lies in its specific substitution pattern and the presence of bromo groups, which can influence its reactivity and biological activity.

Properties

IUPAC Name

bis(2-bromo-4,5-dimethoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Br2NO4/c1-21-13-5-9(11(18)7-15(13)23-3)17(20)10-6-14(22-2)16(24-4)8-12(10)19/h5-8,17H,20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLNJKPEENVWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(C2=CC(=C(C=C2Br)OC)OC)N)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Bis(2-bromo-4,5-dimethoxyphenyl)methanamine
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
1,1-Bis(2-bromo-4,5-dimethoxyphenyl)methanamine
Reactant of Route 5
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Reactant of Route 6
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